2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes confirm functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
- Aromatic protons (2-fluorophenyl) : δ 7.45–7.55 ppm (multiplet, 4H).
- Acetamide NH : δ 10.21 ppm (singlet, 1H).
- Amino group (NH$$_2$$) : δ 6.88 ppm (broad singlet, 2H).
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
- Triazole C3 : δ 152.3 ppm (deshielded due to adjacent sulfur).
- Trifluoromethyl carbons : δ 121.5 ppm (q, $$^1J_{C-F}$$ = 272 Hz).
Table 2: Key $$^{19}$$F NMR Resonances
| Group | Chemical Shift (ppm) |
|---|---|
| 2-Fluorophenyl | −112.4 |
| 3,5-bis(CF$$_3$$) | −63.8 (two signals) |
Electronic Effects of Trifluoromethyl Groups on Acetamide Resonance
The electron-withdrawing trifluoromethyl (–CF$$_3$$) groups at the 3- and 5-positions of the phenyl ring induce significant electronic perturbations:
- Acetamide Resonance Stabilization : The –CF$$_3$$ groups withdraw electron density via inductive effects, polarizing the acetamide carbonyl (C=O) and enhancing its electrophilicity. This is evidenced by a downfield shift of the C=O IR stretch (1685 cm$$^{-1}$$) compared to non-fluorinated analogs (1700 cm$$^{-1}$$).
- Aromatic Ring Electron Deficiency : The –CF$$3$$ substituents reduce electron density in the phenyl ring, as confirmed by $$^{13}$$C NMR chemical shifts (δ 121.5 ppm for CF$$3$$-bearing carbons). This electron deficiency facilitates charge-transfer interactions with the electron-rich triazole core.
Table 3: Electronic Parameters of Trifluoromethyl Effects
| Parameter | With –CF$$_3$$ | Without –CF$$_3$$ |
|---|---|---|
| C=O IR stretch (cm$$^{-1}$$) | 1685 | 1700 |
| $$^{13}$$C NMR (CF$$_3$$) | 121.5 ppm | N/A |
The synergistic interplay between the triazole’s aromaticity, sulfanyl bridge conjugation, and –CF$$_3$$ electron withdrawal defines the compound’s reactivity and potential applications in targeted molecular interactions.
Properties
Molecular Formula |
C18H12F7N5OS |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12F7N5OS/c19-13-4-2-1-3-12(13)15-28-29-16(30(15)26)32-8-14(31)27-11-6-9(17(20,21)22)5-10(7-11)18(23,24)25/h1-7H,8,26H2,(H,27,31) |
InChI Key |
OUYPYONUEXGECK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol core is synthesized via cyclocondensation of thiocarbohydrazide with 2-fluorobenzaldehyde. Under acidic conditions (HCl, ethanol), the reaction proceeds at reflux (80°C, 6 h), yielding the triazole-thiol intermediate with >85% purity. Alternative routes employ carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide.
Key Reaction Parameters
| Parameter | Condition | Role |
|---|---|---|
| Solvent | Ethanol | Facilitates cyclization |
| Temperature | 80°C (reflux) | Accelerates ring closure |
| Catalyst | HCl (1M) | Protonates intermediates |
Synthesis of 2-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
The acetamide side chain is prepared by reacting 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM). Triethylamine (TEA) is added dropwise to neutralize HCl, maintaining a temperature of 0–5°C to prevent side reactions. The product is isolated via vacuum filtration (yield: 78–82%).
Coupling of Intermediates
Thioether Bond Formation
The triazole-thiol and chloroacetamide are coupled via nucleophilic substitution. Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the thiol, enabling attack on the chloroacetamide’s α-carbon. The reaction is stirred at room temperature for 12 h, followed by ice-water precipitation to isolate the crude product.
Optimized Reaction Conditions
| Component | Quantity (mmol) | Purpose |
|---|---|---|
| Triazole-thiol | 1.0 | Nucleophile |
| Chloroacetamide | 1.2 | Electrophile |
| K₂CO₃ | 1.5 | Base (deprotonates thiol) |
| DMF | 10 mL | Polar aprotic solvent |
Purification and Yield Enhancement
Crude product is recrystallized from ethanol/water (3:1 v/v), achieving >95% purity (HPLC). Yield improvements (from 65% to 82%) are observed when substituting DMF with dimethylacetamide (DMAc), which reduces byproduct formation.
Mechanistic Insights and Side Reactions
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is dictated by the electron-withdrawing fluorine at the 2-phenyl position, which stabilizes the transition state during cyclization. Competing 1,3,4-regioisomers are minimized below 5% by maintaining pH < 2 during cyclocondensation.
Byproduct Analysis
Common byproducts include:
-
Disulfide dimers : Formed via oxidative coupling of thiol intermediates (mitigated by nitrogen atmosphere).
-
N-Acylation artifacts : Result from over-alkylation of the triazole amine (suppressed using excess chloroacetamide).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that coupling under continuous flow (residence time: 30 min, 50°C) increases throughput by 40% compared to batch processes. In-line IR monitoring ensures real-time quality control.
Green Chemistry Approaches
Solvent substitution with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 8.2 vs. 12.5 for DMF). Catalytic sodium ascorbate replaces K₂CO₃ in aqueous micellar systems, achieving 88% yield with easier separation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | Retention time: 6.7 min | 98.2% purity |
| Karl Fischer | Moisture content | <0.1% w/w |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (DMF/K₂CO₃) | 78 | 95 | Moderate |
| Continuous Flow | 82 | 97 | High |
| Aqueous Micellar | 88 | 96 | Low (lab-scale) |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group attached to the triazole ring undergoes oxidation under controlled conditions. For example:
-
Reaction with hydrogen peroxide (H₂O₂) converts the sulfanyl group to a sulfonyl (-SO₂-) group, enhancing polarity and potential biological activity .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, 60°C, 4h | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide | 78% |
This reaction is critical for modifying the compound’s electronic properties and solubility .
Nucleophilic Substitution
The amino group (-NH₂) on the triazole ring participates in nucleophilic substitution with electrophilic reagents:
-
Acylation with acetyl chloride forms an N-acetyl derivative, stabilizing the triazole ring for further functionalization .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃COCl, DCM, 0°C → RT | Stirred for 12h under N₂ atmosphere | 2-{[4-acetamido-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Improved metabolic stability |
Reduction Reactions
The trifluoromethyl (-CF₃) groups on the phenyl ring remain inert under most conditions, but the acetamide moiety can undergo hydrolysis:
-
Acidic hydrolysis (HCl, H₂O, reflux) cleaves the acetamide to yield a carboxylic acid derivative.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis of acetamide | 6M HCl, 100°C, 8h | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | 65% |
Microwave-Assisted Functionalization
Recent advances in microwave synthesis enhance reaction efficiency for triazole derivatives :
-
Suzuki coupling with aryl boronic acids introduces aryl groups at the triazole C-5 position.
| Catalyst | Conditions | Product | Time | Yield |
|---|---|---|---|---|
| Pd/C, K₂CO₃ | Microwave, 120°C, 300W, 15min | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | 15min | 85% |
This method reduces reaction times from hours to minutes while improving yields .
Biological Interaction-Driven Reactions
The compound interacts with microbial enzymes via hydrogen bonding and hydrophobic interactions, as demonstrated in studies on analogous triazoles :
-
Binding to bacterial dihydrofolate reductase involves the triazole NH group and fluorophenyl ring.
| Target Enzyme | Key Interactions | Biological Activity |
|---|---|---|
| Dihydrofolate reductase (E. coli) | H-bonding (triazole NH), π-π stacking (aryl rings) | MIC: 0.25–1 μg/mL vs. MRSA |
Stability and Degradation
The compound remains stable under ambient conditions but degrades under strong UV light or extreme pH:
-
Photodegradation (λ = 254 nm) breaks the sulfanyl bond, forming disulfide byproducts.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | S–C bond cleavage → disulfide + triazole fragment | 48h |
Comparative Reaction Efficiency
Microwave-assisted synthesis significantly outperforms conventional methods for triazole derivatives :
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 15–90 seconds | 6–12 hours |
| Yield | 77–85% | 45–60% |
| Energy Consumption | Low | High |
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : This step utilizes nucleophilic aromatic substitution reactions to attach the fluorophenyl moiety.
- Attachment of the Bis(trifluoromethyl)phenyl Group : This involves trifluoromethylation reagents to ensure selective substitution.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore in drug design. It is being investigated for:
- Anti-inflammatory Properties : Studies suggest that the compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may exhibit significant anticancer properties against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Materials Science
In materials science, the unique electronic properties of this compound make it suitable for applications in:
- Organic Semiconductors : The triazole ring and trifluoromethyl groups contribute to its electronic characteristics, allowing for potential use in organic electronic devices.
- Advanced Materials Development : Its chemical stability and functional diversity enable its use in creating novel materials with tailored properties for specific applications.
Biological Research
The compound is also utilized in biological research for:
- Enzyme Inhibition Studies : Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Receptor Binding Studies : The ability to bind selectively to certain receptors makes it valuable for understanding receptor-ligand interactions and developing receptor-targeted therapies .
Case Studies
- Anticancer Studies : A recent study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), showcasing its potential as an anticancer agent .
- Pharmacokinetics : Investigations into its pharmacokinetic properties revealed promising results regarding absorption and metabolism, indicating suitability for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The 2-fluorophenyl group in the target compound provides moderate electron withdrawal and steric hindrance, which may enhance receptor binding compared to 4-chlorophenyl (as in and ). Chlorine’s stronger electron-withdrawing effect could increase metabolic stability but reduce solubility .
- 3,5-Bis(trifluoromethyl)phenyl in the acetamide moiety (target compound and ) offers superior lipophilicity and resistance to oxidative metabolism compared to 4-phenoxyphenyl () or 2-(trifluoromethyl)phenyl () .
Heterocyclic vs. Aromatic Substituents
Positional Effects on Activity
- The 2-fluorine position on the phenyl ring (target compound) may optimize steric and electronic interactions compared to 4-chloro (), as ortho-substituents often restrict rotational freedom, favoring target engagement .
- Allyl groups at N4 () could improve solubility via increased conformational flexibility, though this remains untested .
Biological Activity
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. The triazole ring is a significant pharmacophore in medicinal chemistry, exhibiting various biological effects including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The chemical structure of the compound includes a triazole moiety linked to a sulfanyl group and an acetamide functional group. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing methods such as nucleophilic substitution and cyclization under controlled conditions.
Antimicrobial Activity
-
Antibacterial Properties :
- Several studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
-
Antifungal Activity :
- Triazole derivatives are well-known antifungal agents. They inhibit fungal sterol biosynthesis by targeting lanosterol demethylase, which is crucial for maintaining cell membrane integrity in fungi. Studies have reported that related compounds show activity against Candida albicans with MIC values ranging from 0.5 to 8 µg/mL .
- Antitubercular Activity :
The proposed mechanism of action for triazole derivatives includes:
- Inhibition of Enzymatic Activity : Compounds interact with specific enzymes such as DNA gyrase and thymidine phosphorylase, disrupting essential metabolic pathways in bacteria and fungi .
- Binding Affinity : Molecular docking studies reveal that these compounds exhibit favorable binding interactions with target enzymes, enhancing their potency .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives under basic conditions. A typical protocol involves refluxing the thiol intermediate with potassium hydroxide (KOH) in ethanol, followed by the addition of a chloroacetamide derivative (e.g., N-[3,5-bis(trifluoromethyl)phenyl]chloroacetamide). The reaction mixture is purified via recrystallization from ethanol or column chromatography . Key parameters include stoichiometric control of KOH (0.002 M aqueous solution) and reaction time (1–2 hours under reflux).
Q. How can the structural identity and purity of the compound be validated?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl groups (δ 120–125 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous triazole-thioacetamide derivatives . HPLC-PDA (≥95% purity) is recommended for batch consistency.
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
- Methodological Answer : Screen for anti-inflammatory or anticancer activity using cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages or MTT assays on cancer cell lines). For antimicrobial potential, employ microbroth dilution against Gram-positive/negative bacteria. Dose-response curves (IC50/EC50) should be generated with triplicate replicates and appropriate controls (e.g., DMSO vehicle). Reference structurally similar compounds (e.g., thiazole/benzoxazole derivatives) for benchmark comparisons .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a library of analogs by modifying:
- Triazole substituents : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., furan, pyridine) to assess electronic effects .
- Sulfanyl linker : Substitute with sulfonyl or methylene groups to evaluate steric/electronic contributions.
- Acetamide moiety : Vary the 3,5-bis(trifluoromethyl)phenyl group with electron-withdrawing/donating substituents.
Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity data. Parallel synthesis and high-throughput screening (HTS) platforms accelerate SAR profiling .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Mechanistic deconvolution : Perform target engagement assays (e.g., thermal shift assays or SPR) to confirm direct binding to hypothesized targets (e.g., COX-2 or kinases).
- Model-specific factors : Account for differences in cell permeability (logP/logD), metabolic stability (e.g., microsomal half-life), or assay interference (e.g., fluorescence quenching).
- Orthogonal validation : Replicate key findings in ex vivo models (e.g., patient-derived organoids) or in vivo efficacy studies .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be optimized?
- Methodological Answer :
- In vitro ADME : Assess metabolic stability using human liver microsomes (HLM) and identify major metabolites via LC-MS/MS.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance oral bioavailability.
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility, critical for compounds with high logP (>3) due to trifluoromethyl groups .
Q. What computational approaches predict the compound’s binding modes and off-target risks?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Validate with MD simulations (NAMD/GROMACS) for stability.
- Off-target profiling : Employ cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets. Experimental confirm via kinome-wide profiling (e.g., KINOMEscan) .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., high in vitro activity but low in vivo efficacy), prioritize physiologically relevant models (e.g., 3D spheroids over monolayer cultures) and integrate pharmacodynamic biomarkers (e.g., target phosphorylation) .
- Experimental Design : Follow DoE (Design of Experiments) principles for multifactorial optimization (e.g., reaction yield vs. purity). Use software like JMP or Minitab for fractional factorial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
